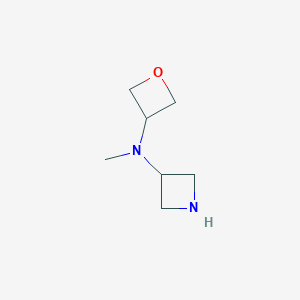![molecular formula C25H21N5O2S2 B2920910 N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-09-9](/img/structure/B2920910.png)
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is an intricate chemical compound featuring diverse functionalities. Its structure boasts a benzyl group, a 1,2,4-triazole ring, a thiazole moiety, and a phenyl group, making it a molecule of significant interest due to its potential biological and chemical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzo[d]imidazo[2,1-b]thiazoles, have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, pet imaging probe of β-amyloid plaques in the brains of alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .
Mode of Action
It is known that compounds with similar structures interact with their targets in a way that modulates the function of enzymes and receptors .
Biochemical Pathways
It is known that compounds with similar structures are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .
Result of Action
Compounds with similar structures have been reported to have a broad spectrum of important bioactivities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is generally synthesized through multi-step synthetic routes involving cyclization, acylation, and thiolation reactions. A common approach involves:
Preparation of Intermediate Compounds: : Starting with the synthesis of the 1,2,4-triazole core.
Acylation: : Introduction of the benzyl group.
Thiolation: : Integration of the thiazole derivative.
Specific reaction conditions typically include controlled temperatures and the use of catalysts to ensure the reaction's efficiency.
Industrial Production Methods
While large-scale industrial synthesis may be less common, the methods would likely incorporate continuous flow techniques and optimization of reaction conditions to maximize yield and purity, minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various reactions including:
Oxidation: : The compound may oxidize at the sulfur or other reactive sites.
Reduction: : Reduction can alter functional groups, like converting the oxo group into hydroxyl.
Substitution: : Nucleophilic substitution may occur on the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions are commonly used reagents. Typical reaction conditions involve solvents like methanol or ethanol and temperature control.
Major Products
The primary products formed depend on the type of reaction:
Oxidation may yield sulfoxides or sulfones.
Reduction can produce alcohols from carbonyl compounds.
Substitution reactions could lead to various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
In Chemistry
The unique structure of N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide offers versatility in the synthesis of novel derivatives for materials science and catalysis.
In Biology and Medicine
Antimicrobial Agents: : Triazole derivatives are known for antimicrobial properties.
Anticancer Research: : Studies explore its potential in inhibiting cancer cell proliferation.
Enzyme Inhibition: : The compound’s structure allows it to act as an enzyme inhibitor, opening pathways for drug development.
In Industry
The compound’s properties make it a candidate for developing materials with unique electronic or photonic properties, potentially useful in semiconductors or sensor technologies.
Comparación Con Compuestos Similares
Similar Compounds
2-benzyl-4-phenyl-1,2,4-triazole derivatives: : These compounds share similar triazole cores but differ in substitution patterns.
Thiazole-based compounds: : Similar functionalities with varying bioactivities.
N-benzylacetamides: : Basic structure with different substituents.
Highlighting Uniqueness
Compared to these similar compounds, N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its unique combination of benzyl, thiazole, and triazole functionalities, offering a broader range of interactions and activities in both chemical and biological contexts.
Propiedades
IUPAC Name |
N-benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCISVXCKLNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
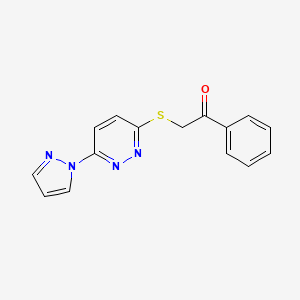

![N'-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2920830.png)
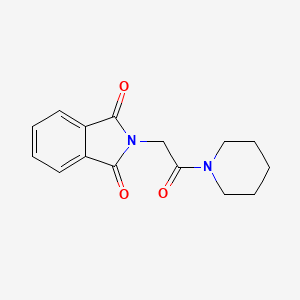
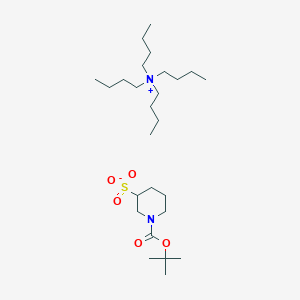
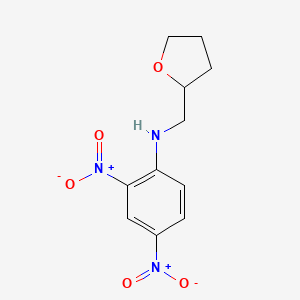
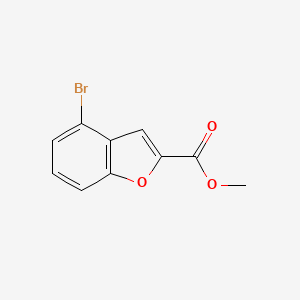
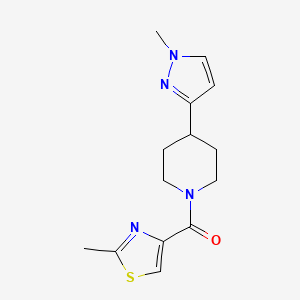
![N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-METHYLACETAMIDE](/img/structure/B2920840.png)
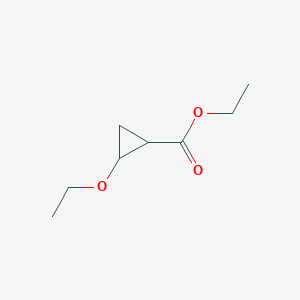

![3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2920847.png)
